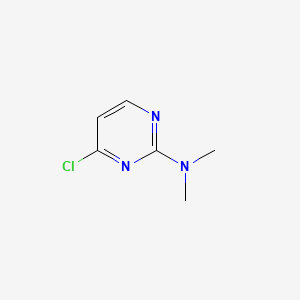

4-Chloro-N,N-dimethylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKPZNGEVQSIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23631-02-9 | |

| Record name | 4-chloro-N,N-dimethylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-N,N-dimethylpyrimidin-2-amine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-dimethylpyrimidin-2-amine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an activating dimethylamino group at the 2-position, makes it a versatile substrate for a variety of chemical transformations. The pyrimidine core is a common motif in numerous biologically active compounds, including approved drugs for oncology and other therapeutic areas.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of the chloro, dimethylamino, and pyrimidine ring nitrogen atoms dictates the compound's reactivity. The electron-donating dimethylamino group at C2 and the ring nitrogens influence the electron density of the pyrimidine ring, while the chlorine atom at C4 serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23631-02-9 | [5][6] |

| Molecular Formula | C₆H₈ClN₃ | [5] |

| Molecular Weight | 157.6 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Boiling Point | 248.9 ± 32.0 °C (Predicted) | [5][6] |

| Flash Point | 38 °C | [5] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 3.83 ± 0.10 (Predicted) | [6] |

| SMILES | CN(C)C1=NC=CC(=N1)Cl | [5] |

Synthesis and Manufacturing

A common laboratory-scale synthesis involves the reaction of 2,4-dichloropyrimidine with dimethylamine. The regioselectivity of this reaction can be controlled by carefully managing the reaction conditions. While the C4 position is generally more reactive towards nucleophilic attack in dichloropyrimidines, the reaction with dimethylamine can yield a mixture of isomers.[6][7]

Example Synthetic Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol describes a common method for synthesizing this compound, which may result in the formation of its isomer, 2-chloro-N,N-dimethylpyrimidin-4-amine. Subsequent purification is necessary to isolate the desired product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), slowly add an aqueous solution of dimethylamine (approx. 2.0-2.5 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous phase multiple times with an organic solvent like chloroform (CHCl₃) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture of isomers using column chromatography on silica gel to separate this compound from 2-chloro-N,N-dimethylpyrimidin-4-amine.[6]

Chemical Reactivity and Derivatization

The C4-chloro substituent is the primary site of reactivity, making it an ideal handle for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[8]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is readily displaced by a wide range of nucleophiles. This reaction is a cornerstone of pyrimidine chemistry.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.[9] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

-

Scope of Nucleophiles: A variety of nucleophiles can be employed, including:

-

Amines: Both aliphatic and aromatic amines can be used to synthesize substituted aminopyrimidines.[10][11][12] However, aromatic amines are generally less reactive.[11]

-

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ethers.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents at the C4 position.[8][13][14] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields.[14][15]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the chloropyrimidine and an amine, providing an alternative to classical SNAr for the synthesis of complex aminopyrimidines.[16]

Illustrative Reaction Workflow: Suzuki-Miyaura Coupling

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like sodium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heating: Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 4-phenyl-N,N-dimethylpyrimidin-2-amine. Confirm the structure using NMR and Mass Spectrometry.[14][15]

Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications, particularly kinase inhibitors used in oncology.[1][3][4] this compound serves as a key intermediate for the synthesis of these complex molecules. The ability to readily modify the C4 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Safety and Handling

-

Hazard Statements: Based on available data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may be harmful if inhaled.[6]

-

Precautionary Statements: It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6]

Conclusion

This compound is a high-value chemical intermediate with well-defined reactivity. Its utility is primarily centered on the electrophilic nature of the C4 position, which allows for facile displacement of the chloro group via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity, combined with the prevalence of the 2-aminopyrimidine scaffold in pharmaceuticals, establishes it as an essential tool for researchers in drug discovery and synthetic organic chemistry. A thorough understanding of its properties and reaction protocols is key to leveraging its full potential in the synthesis of novel and complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-Chloro-pyrimidin-2-yl)-dimethyl-amine | 23631-02-9 | YAA63102 [biosynth.com]

- 6. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

4-Chloro-N,N-dimethylpyrimidin-2-amine CAS number and structure

An In-Depth Technical Guide to 4-Chloro-N,N-dimethylpyrimidin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, explore the mechanistic principles behind its synthesis, and detail its reactivity, with a focus on its application as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this compound in synthetic workflows.

Introduction to a Versatile Pyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically significant agents, including kinase inhibitors like Imatinib.[1] Its prevalence stems from its ability to form key hydrogen bond interactions with protein targets and its favorable physicochemical properties. This compound (CAS No: 23631-02-9 ) serves as a highly valuable and versatile intermediate for accessing a wide array of substituted 2-aminopyrimidines.[2][3] The strategic placement of a dimethylamino group at the C2 position and a reactive chlorine atom at the C4 position allows for selective, stepwise functionalization, making it a cornerstone reagent for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs.

Physicochemical and Safety Data

A summary of the essential properties and safety information for this compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 23631-02-9 | [2][3] |

| Molecular Formula | C₆H₈ClN₃ | [2][3] |

| Molecular Weight | 157.6 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| SMILES | CN(C)C1=NC=CC(=N1)Cl | [2] |

| Boiling Point | 248.9 ± 32.0 °C (Predicted) | [2][3] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

| Hazard Statements | H302, H315, H319, H332, H335 | [3] |

| Precautionary Statements | P280, P305+P351+P338, P310 | [3] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound involves the selective nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine.

The Principle of Regioselective Substitution

The reaction of 2,4-dichloropyrimidine with a nucleophile like dimethylamine presents a question of regioselectivity: which chlorine atom is more reactive? The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the superior ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. This inherent electronic preference allows for a controlled, selective reaction to yield the desired product, although the formation of the isomeric 2-chloro-N,N-dimethylpyrimidin-4-amine is a common side product that must be separated.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[3] It is designed to be self-validating through in-process controls and final purification.

Materials:

-

2,4-Dichloropyrimidine

-

Dimethylamine (e.g., 40% aqueous solution)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Chloroform (CHCl₃) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.

-

Nucleophilic Addition: Cool the solution in an ice bath. Slowly add the dimethylamine solution (approx. 2.2-2.5 eq) dropwise, maintaining the temperature below 10 °C. Causality: This controlled addition prevents excessive heat generation and minimizes the formation of undesired byproducts.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous phase three times with a suitable organic solvent like chloroform or ethyl acetate. Trustworthiness: The bicarbonate quench neutralizes any excess acid and ensures the product is in its free base form for efficient extraction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing) is typically effective at separating the desired 4-chloro isomer from the 2-chloro byproduct. The separation yields this compound as a white solid.[3]

Reactivity and Core Applications in Drug Development

The primary utility of this compound lies in the high reactivity of its C4-chloro substituent, which serves as an excellent leaving group for further SNAr reactions or for transition-metal-catalyzed cross-coupling reactions.

This dual-functionality—a stable dimethylamino group at C2 and a reactive handle at C4—makes it an ideal starting point for creating large libraries of compounds for high-throughput screening. The dimethylamino group often acts as a hydrogen bond acceptor or occupies a specific pocket in a biological target, while the substituent introduced at the C4 position can be varied to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Role as a versatile intermediate in drug discovery workflows.

Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form C-C and C-N bonds.

-

Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to 4-aryl-2-(dimethylamino)pyrimidines. These structures are common in kinase inhibitors and other signaling pathway modulators.[1]

-

Buchwald-Hartwig Amination: This reaction enables the coupling of primary or secondary amines to the C4 position, generating diverse 2,4-diaminopyrimidine derivatives. This class of compounds is frequently explored for anticancer and anti-inflammatory activities.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined synthesis, predictable reactivity, and proven utility in constructing complex, biologically active molecules solidify its importance in the field. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this powerful building block into their synthetic programs, paving the way for the development of next-generation therapeutics.

References

Spectroscopic data (NMR, IR, Mass Spec) of 4-Chloro-N,N-dimethylpyrimidin-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N,N-dimethylpyrimidin-2-amine

Introduction: Elucidating the Molecular Architecture

This compound (CAS No. 23631-02-9) is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate necessitates unambiguous structural verification, a cornerstone of chemical research and development. Spectroscopic analysis provides the empirical data required to confirm molecular identity, purity, and structure.

This guide offers a comprehensive examination of this compound through the primary lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, providing field-proven protocols and interpretive insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity.

Molecular Structure and Spectroscopic Preview

A foundational understanding of the molecule's structure is critical for predicting and interpreting its spectroscopic data. The molecule consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a dimethylamino group at the 2-position.

Caption: Molecular structure of this compound.

Anticipated Spectroscopic Signatures:

-

¹H NMR: Two distinct signals for the aromatic protons on the pyrimidine ring (H5 and H6) and one signal for the six equivalent protons of the two methyl groups.

-

¹³C NMR: Four signals for the pyrimidine ring carbons and one signal for the methyl carbons.

-

IR Spectroscopy: Characteristic vibrations for C-H bonds, aromatic C=C and C=N bonds, and the C-Cl bond.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (157.6 g/mol ) and a characteristic isotopic pattern (M+ and M+2) due to the presence of chlorine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their connectivity.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet (d) | 1H | H6 |

| ~6.5-6.7 | Doublet (d) | 1H | H5 |

| ~3.1-3.3 | Singlet (s) | 6H | N(CH₃)₂ |

Note: Precise chemical shifts are solvent-dependent. The values presented are typical for a CDCl₃ solvent.[2]

Interpretive Rationale:

-

The pyrimidine ring protons, H5 and H6, are in different chemical environments and are coupled to each other, resulting in two doublets. H6 is deshielded (shifted downfield) relative to H5 due to the anisotropic effect of the adjacent ring nitrogen (N1).

-

The six protons of the two methyl groups are chemically equivalent, rotating freely around the C-N bond. They appear as a single, sharp singlet, integrating to 6H.

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm is rarely obstructive.[4]

-

Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) can be added (0.03% v/v). Modern spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard optional.[4]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle to ensure quantitative integration.

-

-

Data Acquisition: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[2]

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163-165 | C2 |

| ~161-163 | C4 |

| ~158-160 | C6 |

| ~110-112 | C5 |

| ~37-39 | N(CH₃)₂ |

Note: Chemical shifts are predicted based on related structures and are solvent-dependent.[5][6]

Interpretive Rationale:

-

C2, C4, and C6: These carbons are attached to electronegative atoms (nitrogen and/or chlorine), causing them to be significantly deshielded and appear far downfield. C2, bonded to three nitrogen atoms (two in the ring, one exocyclic), is expected to be highly deshielded. C4 is directly attached to chlorine and two nitrogens, also placing it far downfield.

-

C5: This is the only carbon in the ring bonded only to other carbons and a hydrogen, making it the most shielded (upfield) of the ring carbons.

-

N(CH₃)₂: The methyl carbons are sp³ hybridized and appear in the typical upfield region for aliphatic carbons.

Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance (~1.1%), so a slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency (e.g., ~100 MHz on a 400 MHz spectrometer).

-

Use a standard proton-decoupled pulse sequence. This collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.

-

Set a wider spectral width (e.g., 0-200 ppm) to ensure all carbon signals are observed.

-

-

Data Acquisition: A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the low natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Reference the spectrum to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1600-1550 | C=N Stretch | Pyrimidine Ring |

| ~1500-1400 | C=C Stretch | Pyrimidine Ring |

| ~850-750 | C-Cl Stretch | Aryl Halide |

Interpretive Rationale: The presence of sharp peaks in the 3100-2850 cm⁻¹ region confirms the C-H bonds of both the aromatic ring and the methyl groups. The strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyrimidine ring's conjugated C=N and C=C bonds. A distinct peak in the fingerprint region, typically below 900 cm⁻¹, can be attributed to the C-Cl stretching vibration.[7][8]

Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Set the scan range from 4000 to 400 cm⁻¹.

-

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Comments |

| 157 | [M]⁺ | Molecular ion peak (with ³⁵Cl) |

| 159 | [M+2]⁺ | Isotope peak (with ³⁷Cl) |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - Cl]⁺ | Loss of a chlorine radical |

Interpretive Rationale:

-

Molecular Ion and Isotope Pattern: The most critical piece of information is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two molecular ion peaks separated by 2 m/z units. The [M]⁺ peak at m/z 157 (containing ³⁵Cl) and the [M+2]⁺ peak at m/z 159 (containing ³⁷Cl) will have a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.[9][10]

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways.[11] Common fragmentation pathways for this molecule would include the loss of a stable radical. The loss of a methyl group (•CH₃, 15 amu) would result in a fragment at m/z 142. The loss of a chlorine radical (•Cl, 35 amu) would lead to a fragment at m/z 122. The relative abundance of these fragments provides further structural corroboration.[10][12]

Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[11]

-

Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and the [M+2] isotope peak to confirm the molecular weight and the presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

Confirming a chemical structure is not a linear process but a synergistic one, where data from multiple techniques are integrated to build a conclusive argument.

Caption: Logical workflow for the spectroscopic confirmation of chemical structures.

This integrated approach ensures that the evidence from each technique is mutually supportive, leading to an unequivocal structural assignment. The molecular weight and formula are confirmed by MS, the functional groups by IR, and the precise atomic connectivity and stereochemistry by NMR, providing a complete and validated molecular picture.

References

- 1. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 9. article.sapub.org [article.sapub.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. lifesciencesite.com [lifesciencesite.com]

Navigating Nucleophilic Substitution on 4-Chloro-N,N-dimethylpyrimidin-2-amine: A Technical Guide for Synthetic Chemists

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of 4-Chloro-N,N-dimethylpyrimidin-2-amine in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the reactivity of this versatile building block. We will explore the underlying mechanistic principles, the influence of electronic and steric factors, and provide field-proven experimental protocols for conducting and monitoring these critical transformations. By synthesizing theoretical knowledge with practical insights, this guide aims to empower chemists to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional materials.[1] The ability to functionalize the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a powerful strategy for molecular design and synthesis. This compound is a particularly valuable synthon, offering a reactive site for nucleophilic attack at the C4 position, modulated by the electronic properties of the 2-(N,N-dimethylamino) group. Understanding the nuances of its reactivity is paramount for predictable and efficient synthesis.

Theoretical Framework: Unraveling the Reactivity of this compound

The susceptibility of this compound to nucleophilic attack is governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[2] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3]

The SNAr Mechanism: A Stepwise Approach

The generally accepted mechanism for SNAr reactions on chloropyrimidines involves the following steps:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. The extent of this stabilization is a key factor in determining the reaction rate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Regioselectivity: The Predominance of C4 Substitution

In chloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[2] This enhanced reactivity is attributed to the superior stabilization of the Meisenheimer complex formed upon attack at C4. The negative charge can be effectively delocalized onto both ring nitrogen atoms through resonance, a stabilizing effect that is less pronounced for attack at the C2 position.

Electronic Influence of the 2-(N,N-Dimethylamino) Group

The N,N-dimethylamino group at the C2 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. This has a dual effect on the reactivity of the C4 position:

-

Deactivation: The electron-donating nature of the dimethylamino group increases the electron density of the pyrimidine ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted chloropyrimidine.

-

Directing Effect: Despite the overall deactivation, the dimethylamino group can influence the regioselectivity in di- or polysubstituted pyrimidines. However, in the case of this compound, the primary site of reaction remains the activated C4 position.

Experimental Protocols: A Practical Guide to Synthesis and Monitoring

The following protocols provide a framework for conducting nucleophilic substitution reactions on this compound and for monitoring their progress.

General Protocol for Nucleophilic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (1.0 - 1.5 equivalents)

-

Solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

-

Base (optional, e.g., triethylamine or potassium carbonate, 1.5 - 2.0 equivalents)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine nucleophile.

-

If the amine salt is used, or if the reaction requires a base, add the appropriate base to the mixture.

-

Heat the reaction mixture to a suitable temperature (typically reflux) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reaction Monitoring Techniques

Effective monitoring is crucial for optimizing reaction conditions and ensuring complete conversion.

3.2.1. Thin Layer Chromatography (TLC)

TLC is a quick and convenient method for qualitative monitoring.[4]

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point, with the polarity adjusted based on the reactants and products.

-

Visualization: UV light (254 nm).

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC allows for quantitative monitoring of the reaction progress.[2]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used.

-

Detection: UV detector at a wavelength where both the starting material and product absorb.

Aliquots of the reaction mixture can be taken at regular intervals, quenched, diluted, and injected into the HPLC to determine the relative concentrations of the starting material and product.[2]

Data Presentation: Reactivity Trends

While specific kinetic data for this compound is limited, we can present a qualitative comparison of reactivity based on the nature of the nucleophile and the general principles of SNAr reactions.

| Nucleophile Type | Expected Reactivity | Typical Conditions | Notes |

| Aliphatic Amines | High | Room temperature to moderate heating | Generally, fast reactions. Steric hindrance on the amine can slow the reaction rate. |

| Aromatic Amines | Moderate | Heating often required | The nucleophilicity of the aniline is influenced by substituents on the aromatic ring. Electron-donating groups increase reactivity, while electron-withdrawing groups decrease it. |

| Alcohols/Alkoxides | Moderate to High | Requires a base to generate the more nucleophilic alkoxide | Alkoxides are strong nucleophiles. |

| Thiols/Thiolates | High | Often proceeds at room temperature | Thiolates are excellent nucleophiles for SNAr reactions. |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized pyrimidines. Its reactivity in nucleophilic aromatic substitution is well-grounded in established mechanistic principles, with the C4 position being the primary site of attack. The electron-donating N,N-dimethylamino group at the C2 position modulates the overall reactivity of the pyrimidine ring.

While this guide provides a solid foundation for utilizing this compound, further quantitative kinetic studies would be highly beneficial. The generation of Hammett plots for reactions with a series of substituted anilines, for example, would provide valuable insight into the electronic sensitivity of the reaction.[5][6] Such data would enable more precise prediction of reaction outcomes and facilitate the rational design of synthetic routes.

References

- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 5. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

The Architectural Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the architecture of life and medicine. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—underpins the very blueprint of genetic information. This inherent biological significance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a vast array of therapeutic agents with applications spanning from anticancer and antiviral to anti-inflammatory and cardiovascular treatments. [No valid results found] This in-depth technical guide navigates the historical landscape and modern frontiers of substituted pyrimidine synthesis, offering a detailed exploration of the core methodologies that have shaped our ability to construct and functionalize this vital heterocyclic system.

From Serendipity to Rational Design: A Historical Perspective on Pyrimidine Synthesis

The journey into the synthesis of pyrimidines began in the late 19th century, evolving from early, often serendipitous discoveries to the highly sophisticated and rational design strategies employed today.

The systematic investigation of pyrimidines can be traced back to 1884, when Arthur Pinner reported the condensation of ethyl acetoacetate with amidines, a reaction that would later bear his name and become a foundational method for constructing the pyrimidine ring.[1] Just a few years later, in 1891, the Italian chemist Pietro Biginelli developed a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea, offering a straightforward route to dihydropyrimidinones, which can be readily oxidized to pyrimidines.[2][3] This elegant and convergent approach, now known as the Biginelli reaction, remains a staple in the synthetic chemist's toolbox.

These early methods, while revolutionary for their time, often faced limitations such as harsh reaction conditions, low yields, and a restricted substrate scope. The 20th century witnessed the development of a broader range of synthetic strategies, including the Bredereck synthesis, which utilizes formamide as a key reagent.[4] These classical methods laid the groundwork for the more efficient and versatile techniques that have emerged in recent decades, driven by the ever-increasing demand for novel and complex pyrimidine derivatives in drug discovery.

Pillars of Pyrimidine Construction: Classical Synthetic Methodologies

The enduring utility of classical pyrimidine syntheses lies in their conceptual simplicity and the ready availability of starting materials. Understanding these foundational reactions is crucial for any researcher venturing into this field.

The Pinner Synthesis: A Gateway to Substituted Pyrimidines

The Pinner synthesis involves the acid-catalyzed condensation of a β-dicarbonyl compound (or its equivalent) with an amidine.[1] This method is particularly versatile for the preparation of a wide range of substituted pyrimidines.

Mechanism of the Pinner Synthesis:

The reaction proceeds through a series of well-defined steps:

-

Enolization: The β-dicarbonyl compound undergoes acid-catalyzed enolization.

-

Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the β-dicarbonyl compound.

-

Cyclization and Dehydration: Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring.

Experimental Protocol: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol emphasizes anhydrous conditions to prevent hydrolysis and maximize yield.[5]

Reagents:

-

β-Diketone (e.g., Acetylacetone): 1 equivalent

-

Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

-

Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents

-

Anhydrous Ethanol

Procedure:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-diketone and amidine hydrochloride in anhydrous ethanol.

-

Base Addition: Slowly add the sodium ethoxide solution to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically monitored by TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

The Biginelli Reaction: A Landmark in Multicomponent Chemistry

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea, respectively, under acidic catalysis.[2][6] The resulting dihydropyrimidines can often be easily oxidized to the corresponding pyrimidines.

Mechanism of the Biginelli Reaction:

The most widely accepted mechanism involves the following key steps:[6]

-

Iminium Ion Formation: The aldehyde and urea condense to form an N-acyliminium ion intermediate.

-

Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.

-

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyrimidine product.

Experimental Protocol: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling

This protocol offers an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines.[5]

Reagents:

-

Aldehyde (e.g., Benzaldehyde): 0.02 mol

-

β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol

-

Urea (or Thiourea): 0.02 mol

Procedure:

-

Charging the Mill: Place the aldehyde, β-ketoester, and urea into a stainless steel grinding vial.

-

Milling: Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal). Secure the vial in a planetary ball mill and operate at high speed (e.g., 750 rpm) for 30 minutes.

-

Isolation: After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial. If necessary, the product can be recrystallized from ethanol.

The Bredereck Synthesis: Leveraging Formamide Chemistry

The Bredereck synthesis provides a route to pyrimidines through the reaction of a 1,3-dicarbonyl compound with formamide in the presence of an acid catalyst.[4] This method is particularly useful for the synthesis of unsubstituted or monosubstituted pyrimidines.

Mechanism of the Bredereck Synthesis:

The reaction is believed to proceed via the formation of an enamine from the dicarbonyl compound and formamide, which then undergoes cyclization and dehydration to form the pyrimidine ring.

The Modern Renaissance of Pyrimidine Synthesis: Efficiency, Selectivity, and Sustainability

The limitations of classical methods, such as the need for harsh conditions and the generation of significant waste, have spurred the development of more sophisticated and sustainable synthetic strategies. These modern approaches prioritize atom economy, catalytic efficiency, and the ability to introduce functional groups with high precision.

The Rise of Catalysis: Expanding the Synthetic Toolkit

The application of transition metal catalysis has revolutionized pyrimidine synthesis, enabling reactions that were previously challenging or impossible.

C-H Functionalization: A Paradigm Shift in Pyrimidine Diversification

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrimidine core, avoiding the need for pre-functionalized starting materials.[7] This strategy allows for the direct introduction of aryl, alkyl, and other functional groups onto the pyrimidine ring, streamlining the synthesis of complex molecules and facilitating the exploration of structure-activity relationships in drug discovery.[8] Metal-catalyzed approaches, often employing palladium, copper, or rhodium, have demonstrated high efficiency and regioselectivity in these transformations.[7]

Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis has recently gained traction as a mild and environmentally friendly method for pyrimidine synthesis. This approach utilizes photocatalysts to generate reactive radical intermediates under gentle conditions, enabling a variety of transformations, including C-H functionalization and cyclization reactions.

Multicomponent Reactions: The Elegance of Convergence

Building upon the foundation laid by the Biginelli reaction, modern multicomponent reactions (MCRs) offer highly convergent and atom-economical pathways to complex pyrimidine derivatives. These reactions combine three or more starting materials in a single step, rapidly generating molecular diversity from simple precursors. Iridium-catalyzed multicomponent synthesis is a notable example of this approach, providing access to a wide range of substituted pyrimidines with high yields.[9]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular pyrimidine target depends on a variety of factors, including the desired substitution pattern, the scale of the synthesis, and considerations of cost and environmental impact.

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Advantages | Limitations |

| Pinner Synthesis | β-Diketone, Amidine | Acid (e.g., HCl) | Anhydrous Alcohol | Hours | Reflux | Variable, can be high[9] | Versatile for various substitution patterns. | Requires anhydrous conditions; can have moderate yields. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl, Lewis acids) | Ethanol or Solvent-free | 30 min - hours | Reflux or elevated | Often >85%[9] | One-pot, multicomponent, good yields. | Primarily yields dihydropyrimidines; oxidation step may be needed. |

| Bredereck Synthesis | 1,3-Dicarbonyl, Formamide | Acid | Varies | Hours | High temperature | Moderate | Good for simple pyrimidines. | Harsh conditions, limited scope. |

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[9] | High efficiency, broad scope, sustainable. | Requires specialized catalyst. |

| Microwave-Assisted Synthesis | Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95%[9] | Extremely rapid, high yields, solvent-free. | Specialized equipment required. |

Industrial Synthesis of Pyrimidine-Based Drugs: Case Studies

The principles of pyrimidine synthesis are not merely academic exercises; they are the foundation for the large-scale production of life-saving medicines.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers, features a central pyrimidine core. Its industrial synthesis is a multi-step process that often involves the initial construction of a substituted 2-aminopyrimidine.[10] One common route involves the condensation of a guanidine derivative with a β-ketoester to form the pyrimidine ring, followed by a series of coupling reactions to introduce the necessary side chains.[11][12]

Rosuvastatin (Crestor®): A Statin with a Pyrimidine Heart

Rosuvastatin, a widely prescribed statin for lowering cholesterol, also contains a substituted pyrimidine moiety. The synthesis of the key pyrimidine precursors for rosuvastatin has been the subject of considerable research, with a focus on developing efficient and scalable routes that avoid the use of cryogenic conditions or expensive metal catalysts.[13]

Gefitinib (Iressa®): Targeting EGFR in Cancer

Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of certain types of lung cancer, is another example of a pyrimidine-based drug. Various synthetic routes have been developed for gefitinib, often starting from a pre-formed quinazoline ring system, which is a fused pyrimidine derivative.[14][15][16][17]

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic transformations, the following diagrams illustrate the key steps in both a classical and a modern approach to pyrimidine synthesis.

A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.

A streamlined workflow for a modern Iridium-catalyzed multicomponent pyrimidine synthesis.

Conclusion and Future Outlook

The synthesis of substituted pyrimidines has undergone a remarkable evolution, from the foundational discoveries of the 19th century to the sophisticated catalytic and multicomponent strategies of the 21st. The enduring importance of the pyrimidine scaffold in medicinal chemistry ensures that the quest for new and improved synthetic methodologies will continue. Future innovations are likely to focus on enhancing sustainability through the development of even more efficient catalysts, the use of renewable starting materials, and the further application of flow chemistry and other process intensification technologies. As our understanding of the biological roles of pyrimidines continues to deepen, the ability to synthesize novel and complex derivatives with precision and efficiency will remain a critical enabling technology in the discovery of the next generation of life-saving drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Bredereck嘧啶合成(Bredereck Pyrimidine Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.de [thieme-connect.de]

- 15. ukm.my [ukm.my]

- 16. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Privileged Structure in Modern Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrimidine Derivatives in Oncology

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer agents.[1][2][3][4][5] Its inherent ability to mimic endogenous metabolites allows for the rational design of derivatives that can effectively disrupt critical cellular processes essential for cancer cell proliferation and survival.[6][7] From the early advent of antimetabolites like 5-fluorouracil to the modern era of targeted therapies, pyrimidine-based compounds have consistently demonstrated remarkable versatility and clinical efficacy.[3][8][9] This guide provides a comprehensive technical overview of the biological activities of pyrimidine derivatives in cancer research, delving into their diverse mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. As a senior application scientist, the aim is to furnish a resource that is not only scientifically rigorous but also provides practical insights for professionals engaged in the discovery and development of novel cancer therapeutics.

Mechanistic Diversity: How Pyrimidine Derivatives Exert Their Anticancer Effects

The anticancer prowess of pyrimidine derivatives stems from their ability to interact with a wide array of molecular targets, leading to the disruption of various oncogenic signaling pathways. This mechanistic diversity is a key attribute that continues to fuel their exploration in cancer drug discovery.

Inhibition of Key Enzymes in Nucleotide Synthesis

A classical and highly effective strategy in cancer chemotherapy is the targeting of enzymes crucial for DNA and RNA synthesis. Pyrimidine derivatives have been extensively developed as inhibitors of these enzymes.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate.[10][11][12][13] By inhibiting DHFR, pyrimidine-based drugs deplete the cellular pool of nucleotides, leading to the cessation of DNA replication and cell death.[10][11] The structural similarity of some pyrimidine derivatives to folic acid allows them to competitively bind to the active site of DHFR.[13][14]

-

Thymidylate Synthase (TS) Inhibition: TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[12][15] Pyrimidine analogs, most notably 5-fluorouracil, act as potent inhibitors of TS, leading to "thymineless death" in rapidly dividing cancer cells.[15]

Caption: Inhibition of DHFR and TS by pyrimidine derivatives disrupts DNA synthesis.

Kinase Inhibition: Targeting Aberrant Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6][16] The pyrimidine scaffold has proven to be a privileged structure for the design of potent and selective kinase inhibitors.[6][16]

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[17] Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways.[5][17][18]

-

Other Kinase Targets: The versatility of the pyrimidine core has enabled the development of inhibitors for a wide range of other kinases implicated in cancer, including Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[19][20][21][22] Dual-target kinase inhibitors based on the pyrimidine scaffold are also being explored to overcome drug resistance.[16]

Caption: Pyrimidine-based TKIs block EGFR signaling, inhibiting cancer cell growth.

Other Mechanisms of Action

Beyond enzyme and kinase inhibition, pyrimidine derivatives exhibit a range of other anticancer activities:

-

Topoisomerase Inhibition: Some pyrimidine derivatives can inhibit topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation.[8][23] This inhibition leads to DNA double-strand breaks and subsequent apoptosis.[8]

-

DNA Intercalation: Certain pyrimidine compounds can directly intercalate into the DNA double helix, disrupting its structure and function and ultimately triggering cell death.[8][23]

-

Immunomodulation: Emerging research indicates that some pyrimidine derivatives can modulate the tumor microenvironment and enhance anti-tumor immune responses, opening new avenues for their use in cancer immunotherapy.[5][21][22] For instance, selective PI3Kδ inhibitors with a thienopyrimidine scaffold have been shown to suppress regulatory T cells (Tregs) and downregulate PD-L1 expression.[21][22]

Structure-Activity Relationship (SAR) Studies: The Key to Optimized Potency and Selectivity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[4][15][24] Understanding the SAR is crucial for the rational design of more potent, selective, and drug-like compounds.[15][25] For example, the addition of specific side chains, such as [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino groups, has been shown to enhance the anticancer activity of certain pyrimidine derivatives.[8][23] Similarly, the introduction of fluorine atoms into the phenyl ring of some pyrimidine-based inhibitors can significantly enhance their inhibitory activity against targets like FGFR3.[25]

Experimental Evaluation of Pyrimidine Derivatives: From Bench to Preclinical Models

A rigorous and systematic evaluation of newly synthesized pyrimidine derivatives is essential to determine their therapeutic potential. This involves a combination of in vitro and in vivo studies.

In Vitro Assays for Anticancer Activity

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines.[8][23][26]

Table 1: Common In Vitro Assays for Evaluating Pyrimidine Derivatives

| Assay Type | Principle | Endpoint Measured |

| Cytotoxicity/Cell Viability Assays | ||

| MTT/XTT/WST Assays | Reduction of tetrazolium salts by metabolically active cells to form a colored formazan product.[27] | Cell viability, IC50 value. |

| Sulforhodamine B (SRB) Assay | Staining of total cellular protein by the SRB dye.[8] | Cell density, IC50 value. |

| Apoptosis Assays | ||

| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane, while PI stains necrotic cells. | Percentage of apoptotic and necrotic cells. |

| Caspase Activity Assays | Measurement of the activity of caspases (e.g., caspase-3, -7, -8, -9), which are key executioners of apoptosis. | Caspase activation levels. |

| Cell Cycle Analysis | ||

| Flow Cytometry with DNA Staining (e.g., PI) | Quantification of DNA content in individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | Cell cycle arrest at specific phases. |

| Enzyme Inhibition Assays | ||

| Kinase Inhibition Assays (e.g., HTRF, ELISA) | Measurement of the ability of a compound to inhibit the activity of a specific kinase. | IC50 value for kinase inhibition. |

| DHFR/TS Inhibition Assays | Spectrophotometric or fluorometric assays to measure the inhibition of DHFR or TS enzyme activity.[12] | IC50 value for enzyme inhibition. |

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrimidine derivatives.

In Vivo Evaluation in Animal Models

Promising compounds identified from in vitro screening are further evaluated in animal models to assess their anti-tumor efficacy, pharmacokinetic properties, and toxicity.[28]

-

Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice) to evaluate the direct anti-tumor activity of the compound on human cancers.[28]

-

Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain to study the interplay between the therapeutic compound and the immune system.[28]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are crucial for determining the optimal dosing regimen and understanding the relationship between drug concentration and its biological effect.[28]

Future Perspectives and Conclusion

The field of pyrimidine-based cancer therapeutics is continually evolving. Future research will likely focus on several key areas:

-

Development of More Selective Inhibitors: The design of highly selective inhibitors for specific kinase isoforms or mutant enzymes will be crucial to minimize off-target effects and improve therapeutic outcomes.

-

Combination Therapies: Exploring the synergistic effects of pyrimidine derivatives in combination with other anticancer agents, including immunotherapy and other targeted therapies, holds great promise.

-

Overcoming Drug Resistance: The development of novel pyrimidine derivatives that can overcome acquired resistance to existing therapies is a major priority.[29][30]

-

Targeting New Pathways: The identification and validation of novel molecular targets for pyrimidine-based drugs will expand their therapeutic applications.

References

- 1. sciensage.info [sciensage.info]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijcrt.org [ijcrt.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. tandfonline.com [tandfonline.com]

- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 18. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 21. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Art of the Bond: A Detailed Guide to the Suzuki-Miyaura Coupling of 4-Chloro-N,N-dimethylpyrimidin-2-amine

Introduction: Crafting Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure present in a multitude of therapeutic agents, from anticancer drugs like Imatinib to antihyperlipidemics such as Rosuvastatin.[1] The ability to precisely and efficiently functionalize this core is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a dominant tool for this purpose, prized for its remarkable functional group tolerance, mild reaction conditions, and the stability and low toxicity of its organoboron reagents.[2][3]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a specific, yet broadly applicable, substrate: 4-Chloro-N,N-dimethylpyrimidin-2-amine. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale behind reagent selection, and field-proven strategies for success.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a masterclass in organometallic chemistry, proceeding through a well-defined catalytic cycle.[2] Understanding this cycle is not merely academic; it empowers the scientist to troubleshoot effectively and adapt the protocol to new substrates. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle begins with the active catalyst, a Palladium(0) complex, inserting itself into the carbon-chlorine bond of the this compound. This is often the rate-determining step of the entire process.[4] The electron-deficient nature of the pyrimidine ring generally facilitates this step compared to electron-rich aryl chlorides.[1] The product is a square planar Palladium(II) species.

-

Transmetalation: This step involves the transfer of the organic group (e.g., an aryl or heteroaryl moiety) from the boronic acid to the Palladium(II) center. A base is critical here; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily undergoes transmetalation.[2]

-

Reductive Elimination: The final step involves the coupling of the two organic partners (the pyrimidine and the group from the boronic acid) attached to the palladium center. This forms the desired carbon-carbon bond and regenerates the active Palladium(0) catalyst, allowing the cycle to begin anew.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed as a robust starting point. The causality behind each choice is explained to facilitate adaptation and optimization. The presence of the 2-(N,N-dimethylamino) group, an electron-donating and potentially coordinating moiety, necessitates careful selection of the catalyst system to avoid catalyst inhibition.[5][6]

Reagents and Materials

| Reagent/Material | Purpose | Typical Grade/Purity | Notes |

| This compound | Electrophile | >97% | Ensure dryness. |

| Arylboronic Acid | Nucleophile | >95% | Quality is key; older boronic acids can dehydrate to form unreactive boroxines. |

| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst Precursor | >98% | Pd(PPh₃)₄ is a Pd(0) source. PdCl₂(dppf) is a Pd(II) precatalyst that is reduced in situ. |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% | A moderately strong base, effective in many Suzuki couplings.[1] |

| 1,4-Dioxane | Solvent | Anhydrous | A common solvent for Suzuki reactions, solubilizes both organic and inorganic components well. |

| Water | Co-solvent | Degassed, HPLC grade | Often crucial for dissolving the base and facilitating transmetalation. |

| Argon or Nitrogen | Inert Gas | High Purity | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyrimidine substrate. The base is used in stoichiometric excess to drive the reaction.[7]

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Rationale: 5 mol% is a standard starting point for catalyst loading. For challenging couplings, this may be increased, but higher loadings can lead to more side products and complicate purification.[7] For electron-rich or sterically hindered substrates, a more advanced catalyst system like a Buchwald ligand (e.g., XPhos) with a palladium precursor (e.g., Pd₂(dba)₃) may be required to facilitate the difficult oxidative addition step.[4][6]

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Rationale: The active Pd(0) catalyst is sensitive to oxygen.[8] Thoroughly degassing the vessel is critical for reproducibility and preventing catalyst decomposition, which often manifests as the formation of palladium black.

-

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Rationale: The solvent mixture is critical for solubility. Dioxane/water is a common and effective system. The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.[2]

-

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Rationale: Higher temperatures accelerate the reaction, particularly the oxidative addition step. Vigorous stirring is essential, especially in biphasic mixtures, to ensure efficient mixing and mass transfer.[2] Microwave-assisted heating can be an excellent alternative to dramatically reduce reaction times, often to as little as 15-30 minutes.[1]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-